molecular formula C11H21ClN2O B3006193 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1380300-45-7

2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B3006193
CAS No.: 1380300-45-7
M. Wt: 232.75
InChI Key: UNRLHEHXUQBQJF-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound featuring a bicyclic structure with a diazaspiro[4.5]decane core. The propan-2-yl (isopropyl) substituent at the 2-position distinguishes it from other derivatives. Spirocyclic compounds like this are of interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding and metabolic stability .

Properties

IUPAC Name

2-propan-2-yl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-9(2)13-8-11(7-10(13)14)3-5-12-6-4-11;/h9,12H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRLHEHXUQBQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CCNCC2)CC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This process involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H21ClN2O
  • Molecular Weight : 196.29 g/mol
  • CAS Number : 1380300-45-7

The compound features a spirocyclic structure that includes a diazaspirodecane framework and a ketone group, contributing to its distinct chemical properties. Its isopropyl group enhances its solubility and reactivity, making it a valuable building block in synthetic chemistry.

Chemistry

In the realm of synthetic chemistry, 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride serves as a versatile building block for the synthesis of more complex molecules. It can participate in various chemical reactions, including:

  • Oxidation : Transforming the ketone group into corresponding oxides or carboxylic acids.
  • Reduction : Converting the ketone to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : Engaging in nucleophilic substitutions with halides or amines.

These reactions facilitate the development of diverse chemical entities that can be further explored for various applications in research and industry.

Biology

Emerging studies suggest potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary investigations indicate that it may exhibit activity against certain bacterial strains.
  • Anticancer Potential : Research is underway to evaluate its efficacy in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis or cell cycle arrest.

The exact mechanisms of action are still being elucidated, but initial findings point to interactions with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Drug Development : Its unique structure makes it a candidate for developing novel pharmaceuticals targeting various diseases.
  • Mechanism of Action Studies : Understanding how this compound affects biological systems could lead to new insights into drug design and efficacy.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow for applications in:

  • Polymer Chemistry : As a monomer or additive in creating specialized polymers with enhanced characteristics.
  • Material Science : In the development of coatings or other materials where specific chemical properties are required.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with similar diazaspiro derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties References
2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one HCl N/A C₁₁H₂₀ClN₂O* ~246.7* Propan-2-yl Hypothetical: Rigid spirocore, moderate lipophilicity -
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one HCl 2048273-77-2 C₁₅H₂₀Cl₂N₂O 315.24 4-Chlorobenzyl High purity (99%), storage at RT; hazard warnings (H302, H315)
2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one HCl 1363405-90-6 C₁₇H₂₁ClN₂O 306.83 4-Cyclopropylphenyl Intermediate in synthesis; industrial-grade availability (99%)
2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one HCl 1385696-50-3 C₁₀H₁₆ClF₃N₂O 273.00 Trifluoroethyl Research use only; >98% purity; soluble in DMSO
2,8-Diazaspiro[4.5]decan-3-one HCl (Base Compound) 945892-88-6 C₈H₁₅ClN₂O 190.67 None Parent structure; used as a scaffold for derivatization

*Inferred based on structural analogs.

Key Observations:
  • Substituent Effects: Lipophilicity: The trifluoroethyl group (C₁₀H₁₆ClF₃N₂O) increases electronegativity and metabolic stability but may reduce aqueous solubility compared to the isopropyl group . Conformational Flexibility: Cyclopropylphenyl (C₁₇H₂₁ClN₂O) adds rigidity, which could enhance selectivity in target interactions .
Target Compound

While direct pharmacological data for the propan-2-yl derivative is absent, related compounds highlight trends:

  • Spirocyclic Cores : Used in kinase inhibitors and CNS-targeting agents due to their ability to mimic peptide conformations .
Analogs with Documented Activity
  • Chlorobenzyl Derivative (C₁₅H₂₀Cl₂N₂O) : Likely explored for antimicrobial or anticancer applications, given the prevalence of chlorobenzyl groups in such compounds .
  • Trifluoroethyl Derivative (C₁₀H₁₆ClF₃N₂O) : Fluorinated analogs are common in drug discovery (e.g., antivirals) due to enhanced bioavailability and metabolic resistance .

Biological Activity

2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound notable for its unique structural features, including a spiro junction and an isopropyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

  • IUPAC Name : 2-propan-2-yl-2,8-diazaspiro[4.5]decan-3-one; hydrochloride
  • Molecular Formula : C11H20N2O·HCl
  • Molecular Weight : 196.29 g/mol
  • CAS Number : 1380300-45-7

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may inhibit soluble epoxide hydrolase (sEH), which plays a critical role in regulating blood pressure and inflammation pathways .

Antimicrobial Activity

Research indicates that compounds related to the diazaspirodecane structure exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi, suggesting that this class of compounds could be developed into new antimicrobial agents .

Anticancer Activity

Recent studies have explored the anticancer potential of spirocyclic compounds, including those derived from 2,8-diazaspiro[4.5]decane. In vitro tests demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interacting with key molecular pathways involved in cell proliferation and survival .

Case Studies

  • Hypertension Treatment :
    • A study identified derivatives of 2,8-diazaspiro[4.5]decanes as potent sEH inhibitors, which are promising for treating hypertension. Oral administration in spontaneously hypertensive rats resulted in significant blood pressure reduction without adverse effects on normotensive rats .
  • Cytotoxicity Studies :
    • In a comparative study involving FaDu hypopharyngeal tumor cells, spirocyclic compounds exhibited higher cytotoxicity than standard chemotherapeutics like bleomycin. The three-dimensional structure contributed to better interaction with protein binding sites, enhancing their therapeutic potential against cancer .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivitysEH Inhibition
2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one HClModerateHighYes
4-Phenyl-2,7-diazaspiro[4.5]decan-1-one HClHighModerateYes
2,7-Diazaspiro[4.5]decan-1-one HClLowLowNo

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Use multi-step protocols involving spirocyclic ring formation via Buchwald-Hartwig amination or reductive amination, followed by HCl salt precipitation. Key parameters include temperature control (0–5°C for acid-sensitive intermediates) and solvent selection (e.g., THF or dichloromethane for solubility). Monitor intermediates via LC-MS to track byproducts like N-oxides or ring-opened derivatives .
  • Data Analysis : Compare yields under varying catalysts (e.g., Pd(OAc)₂ vs. NiCl₂) and assess stereopurity using chiral HPLC (e.g., Chiralpak® columns) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are critical for identifying common impurities?

  • Methodology :

  • HPLC : Use reversed-phase C18 columns with UV detection at 254 nm; mobile phase gradients of acetonitrile/water (+0.1% TFA) resolve polar degradation products .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for sp³ hybridized carbons in the spirocyclic ring (δ 45–60 ppm) and verify the absence of residual solvents (e.g., DMSO at δ 2.5 ppm) .
    • Common Impurities : Look for N-methylated byproducts (δ 2.8–3.2 ppm in 1H^1H NMR) or hydrolyzed ketone derivatives (LC-MS m/z +18) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations, particularly for the spirocyclic core?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Use SHELXS for phase problem resolution, especially for twinned crystals or high-symmetry space groups (e.g., P2₁2₁2₁). Key parameters:

  • Data Collection : High-resolution (<1.0 Å) at 100 K to minimize thermal motion artifacts.
  • Validation : Cross-check with PLATON ADDSYM to detect missed symmetry elements .
    • Case Study : A related spirocyclic compound (EP 4374877 A2) showed discrepancies in dihedral angles (5–10° variance) between DFT-optimized and SCXRD structures, resolved via Hirshfeld surface analysis .

Q. What in vitro models are suitable for evaluating this compound’s kinase inhibitory activity, and how can off-target effects be mitigated?

  • Methodology :

  • Kinase Assays : Use TR-FRET-based assays (e.g., LanthaScreen®) for IC₅₀ determination against kinases like CDK2 or Aurora A. Include ATP-concentration titrations to assess competitive inhibition .
  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler™) and apply structure-activity relationship (SAR) analysis to modify the isopropyl substituent, which influences ATP-binding pocket interactions .
    • Data Interpretation : Compare IC₅₀ values with co-crystal structures (PDB: 5Y8) to map key hydrogen bonds (e.g., NH···O=C interactions with hinge regions) .

Methodological Comparison Table

Technique Application Key Parameters Evidence Source
Chiral HPLC Stereopurity validationChiralpak® AD-H, 90:10 hexane/IPA, 1 mL/min
SCXRD (SHELX) Absolute configuration determinationMo-Kα radiation, ω-scans, R₁ < 5%
TR-FRET Assays Kinase inhibition profilingEu-labeled anti-His antibody, 50 µM ATP
LC-MS Stability Degradation product identificationESI+ mode, m/z 190.67 [M+H]⁺

Contradictions and Resolutions

  • Molecular Formula Discrepancy : (C₈H₁₅ClN₂O) vs. (C₉H₁₅ClN₂O₃). Resolution: Confirm via high-resolution mass spectrometry (HRMS); the target compound’s formula aligns with C₈H₁₅ClN₂O .
  • Synthetic Byproducts : Patents (EP 4374877 A2) report chloro-substituted analogs as common impurities, necessitating preparative HPLC for isolation .

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